2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SNX-0723 is a potent inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the folding, stabilization, and degradation of many proteins. This compound has shown significant potential in treating diseases such as malaria and Parkinson’s disease due to its ability to inhibit Hsp90 in both Plasmodium parasites and human cells .
準備方法
The synthesis of SNX-0723 involves several steps, starting with the preparation of the mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The specific synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail.
化学反応の分析
SNX-0723 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
SNX-0723 has a wide range of scientific research applications:
作用機序
SNX-0723 exerts its effects by inhibiting Hsp90, a molecular chaperone that assists in the folding, stabilization, and degradation of many proteins. By binding to Hsp90, SNX-0723 disrupts its function, leading to the degradation of client proteins that rely on Hsp90 for stability . This inhibition results in the induction of heat shock protein 70 (Hsp70), which helps to mitigate the effects of protein misfolding and aggregation .
類似化合物との比較
SNX-0723 is unique among Hsp90 inhibitors due to its high selectivity and potency. Similar compounds include:
SNX-8891: Another Hsp90 inhibitor with similar pharmacokinetic properties but reduced cellular toxicity.
SNX-3113: Exhibits similar inhibitory effects on Hsp90 but with different pharmacological properties.
SNX-3723: Another potent Hsp90 inhibitor with comparable efficacy.
These compounds share the ability to inhibit Hsp90 but differ in their selectivity, potency, and pharmacokinetic profiles, highlighting the uniqueness of SNX-0723 in terms of its effectiveness and potential therapeutic applications.
特性
分子式 |
C22H26FN3O3 |
---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide |
InChI |
InChI=1S/C22H26FN3O3/c1-12-10-26(17-8-22(2,3)9-18(27)19(12)17)14-6-15(23)20(21(24)28)16(7-14)25-13-4-5-29-11-13/h6-7,10,13,25H,4-5,8-9,11H2,1-3H3,(H2,24,28)/t13-/m0/s1 |
InChIキー |
GAGDTKJJVCLACJ-ZDUSSCGKSA-N |
異性体SMILES |
CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C(=C3)F)C(=O)N)N[C@H]4CCOC4 |
正規SMILES |
CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C(=C3)F)C(=O)N)NC4CCOC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。